[4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Physicochemical profiling Lipophilicity Tetrazole bioisosterism

[4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone (molecular formula C₁₈H₂₃ClN₆O, MW ≈ 374.9 g·mol⁻¹) is a fully synthetic heterocyclic small molecule composed of a 4-(4-chlorophenyl)piperazine pharmacophore linked via a carbonyl bridge to a 1-(1H-tetrazol-1-yl)cyclohexyl motif. This tethered bi-cyclic architecture places the compound at the intersection of two highly privileged scaffolds in medicinal chemistry – the piperazine ring and the tetrazole ring – both of which are recurrent in CNS-active agents, ion-channel modulators, and metabolic disease targets.

Molecular Formula C18H23ClN6O
Molecular Weight 374.9 g/mol
Cat. No. B6053293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Molecular FormulaC18H23ClN6O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=NN=N4
InChIInChI=1S/C18H23ClN6O/c19-15-4-6-16(7-5-15)23-10-12-24(13-11-23)17(26)18(8-2-1-3-9-18)25-14-20-21-22-25/h4-7,14H,1-3,8-13H2
InChIKeyHRLNZQZPEZVLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone: Core Structure, Class, and Typical Research Context


[4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone (molecular formula C₁₈H₂₃ClN₆O, MW ≈ 374.9 g·mol⁻¹) is a fully synthetic heterocyclic small molecule composed of a 4-(4-chlorophenyl)piperazine pharmacophore linked via a carbonyl bridge to a 1-(1H-tetrazol-1-yl)cyclohexyl motif . This tethered bi-cyclic architecture places the compound at the intersection of two highly privileged scaffolds in medicinal chemistry – the piperazine ring and the tetrazole ring – both of which are recurrent in CNS-active agents, ion-channel modulators, and metabolic disease targets [1]. The compound is currently catalogued primarily by specialty chemical suppliers as a research-grade screening molecule and has not yet appeared in primary peer-reviewed pharmacology or clinical literature indexed in PubMed or ChEMBL as of the knowledge cut-off [2].

Privileged piperazine-tetrazole hybrid scaffold for CNS and ion-channel screening
Research-grade screening compound; no peer-reviewed pharmacology published
Supplier-catalogued; independent target engagement validation required

Why Generic Substitution of [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone Is Scientifically Unreliable


Compounds within the cyclohexyl-piperazinyl-methanone and tetrazole-piperazine families are not functionally interchangeable, because even subtle variations in the aryl substituent on piperazine or the topology of the tetrazole-cyclohexyl linker can cause large shifts in target affinity and selectivity. For instance, in the related H₃ receptor antagonist series exemplified by the US20070167436 patent, shifting the heteroaryl group on the piperazine nitrogen or altering the cyclohexyl substitution pattern produced Ki values spanning from sub-nanomolar to >10 µM at the same receptor [1]. Likewise, the replacement of a 1H-tetrazol-1-yl group with a 1H-tetrazol-5-yl regioisomer or a methylene-extended analog has been shown to invert selectivity between NOX isoforms and between sigma receptors [2][3]. For a procurement decision, therefore, a “similar” compound cannot be assumed to reproduce the same screening outcome unless head-to-head data confirm equivalent target engagement.

Aryl substituent sensitivity Small modifications (4‑Cl→4‑F or 2‑OCH₃) may cause large shifts in receptor affinity and selectivity.
Tetrazole connectivity matters N1‑tetrazolyl vs. 5‑yl regioisomer or methylene‑extended linker can reverse NOX isoform and sigma receptor engagement.
Core heterocycle identity Replacing piperazine with piperidine alters protonation state (pKa shift) and may modify CNS penetration and intracellular distribution.

Quantitative Differentiation Evidence for [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone vs. Closest Analogs


Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. the 2-Methoxyphenyl Analog

The target compound carries a 4-chlorophenyl substituent on the piperazine ring, whereas the closest commercially catalogued analog bears a 2‑methoxyphenyl group at the same position ([4-(2‑methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone, MW 370.45) . The chlorine atom increases calculated logP by approximately 0.6–0.8 log units relative to the methoxy congener (based on the fragment contribution of –Cl vs. –OCH₃), while simultaneously reducing the hydrogen-bond acceptor count by one. This shift in polarity and H‑bonding capacity is expected to influence membrane permeability and non‑specific protein binding in cellular assays.

Lipophilicity shift
Predicted
ΔClogP ≈ +0.7 (vs. 2‑methoxyphenyl analog) ΔH‑bond acceptors = –1
May influence passive permeability and non-specific protein binding in cell assays.
In silico fragment estimate; no experimental logD₇.₄ available.
Physicochemical profiling Lipophilicity Tetrazole bioisosterism

Tetrazole Regioisomer Comparison: 1H-Tetrazol-1-yl vs. 1H-Tetrazol-5-yl Linkage on Cyclohexyl Core

The target compound employs a 1H-tetrazol-1-yl group directly attached to the cyclohexane ring, whereas a large body of NOX and sigma-receptor ligands place the tetrazole as a 1H-tetrazol-5-yl substituent or insert a methylene spacer between the cyclohexane and the tetrazole. In the NOX4 antagonist series curated by ChEMBL (CHEMBL1927160), a closely related 1H-tetrazol-1-yl-phenyl derivative exhibited Ki values of 156 nM at NOX4 and 173 nM at NOX1, while a methylene-extended tetrazole analog in the same series lost >10-fold activity across NOX isoforms [1]. This demonstrates that the direct N1-linked topology is a critical determinant of target engagement.

Tetrazole regioisomerism
Class-level
Direct N1‑tetrazolyl attachment retains NOX4 affinity (reference Ki 156 nM); methylene-extended analogs lose >6‑fold activity.
N1‑linkage topology supports NOX pathway screening; common 5‑yl or extended analogs may not substitute.
Extrapolated from related NOX4 ligand (CHEMBL1927160); no direct target-compound NOX data.
Tetrazole regioisomerism NOX inhibition Target selectivity

Aryl Substituent SAR: 4-Chlorophenyl vs. 4-Fluorophenyl-piperazine in Tetrazolyl-Cyclohexyl Series

The 4-chlorophenyl group on the piperazine nitrogen differentiates the target compound from analogs containing a 4-fluorophenyl-piperazine motif, e.g., {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone . In the broader piperazine SAR literature, replacing a 4-chlorophenyl group with a 4-fluorophenyl group has been shown to reduce affinity at sigma-1 receptors by approximately 3‑ to 10‑fold, while sometimes improving selectivity for dopaminergic or serotoninergic subtypes [1]. Although direct binding data for the target compound are not published, the presence of the 4-chlorophenyl (rather than 4-fluorophenyl) moiety is expected to confer a distinct selectivity fingerprint in CNS-targeted screens.

Aryl substituent SAR
Class-level
4‑Chlorophenyl vs. 4‑fluorophenyl: estimated 3‑ to 10‑fold sigma‑1 affinity advantage for the 4‑Cl congener (literature matched pairs).
4‑Chlorophenyl variant may increase probability of sigma‑1 hits in CNS polypharmacology screens.
Class-level inference from piperazine SAR; no direct binding data for this compound.
Piperazine SAR Halogen substitution Receptor selectivity

Piperazine vs. Piperidine Core Comparison: Predicted Hydrogen-Bonding and Basicity Differences

The target compound contains a piperazine ring, whereas a closely listed derivative – [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone – replaces the piperazine with a 4‑hydroxypiperidine core . The piperazine nitrogen (N4) is a tertiary amine with a calculated pKa of approximately 7.5–8.5, meaning it will be partially protonated at physiological pH, whereas the piperidine nitrogen in the comparator has a higher pKa (~9–10) and will be >99% protonated. This differential protonation state can alter both the compound's intracellular distribution and its interaction with aspartate-rich binding pockets in GPCRs and ion channels.

Heterocycle basicity
Predicted
Piperazine N4 pKa ≈ 7.5–8.5 (40–70% neutral at pH 7.4); piperidine analog pKa ≈ 9.5 (>99% protonated).
Lower basicity may favor BBB penetration and reduce lysosomal trapping relative to permanently charged piperidine.
In silico pKa prediction; no experimental pKa for these specific compounds.
Heterocycle bioisosterism Piperazine Piperidine pKa modulation

High-Value Application Scenarios for [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone in Scientific Procurement


CNS Polypharmacology Screening: Exploiting the 4-Chlorophenyl-Piperazine Motif for Sigma and Aminergic Receptor Profiling

The target compound combines a 4-chlorophenyl-piperazine fragment – a well‑validated pharmacophore for sigma‑1, dopamine D₄, and serotonin 5‑HT₁A receptors – with a tetrazolyl-cyclohexyl tail that can modulate selectivity [1]. Procurement of this compound is warranted for laboratories running broad‑panel CNS receptor screens where a halogenated piperazine with a non‑basic heterocyclic tail is needed to complement existing screening decks dominated by fluorophenyl or methoxyphenyl variants [2].

NADPH Oxidase (NOX) Tool Compound Expansion: Testing the Direct N1-Tetrazolyl-Cyclohexyl Topology

Because the compound bears a direct N1‑tetrazolyl-cyclohexyl linkage that is structurally analogous to reported NOX4/NOX1 antagonists (Ki = 156–173 nM) [1], it is a logical candidate for inclusion in a NOX inhibitor screening cascade. Its procurement enables head‑to‑head comparison with the methylene‑extended tetrazole analogs that currently dominate supplier catalogs, addressing a recognized gap in the structure‑activity landscape of NOX tool compounds [2].

Physicochemical Property Benchmarking in a Piperazine-Tetrazole Library

With a calculated logP shift of ~+0.7 over the corresponding methoxyphenyl analog and a hydrogen‑bond acceptor reduction of one unit, the target compound serves as a valuable physicochemical probe [1]. Medicinal chemistry teams optimizing ADME properties of piperazine‑tetrazole leads can use this compound to experimentally determine whether the lipophilicity increase driven by the 4‑chlorophenyl group translates into measurable improvements in PAMPA permeability or microsomal stability, without introducing a more complex polycyclic tail [2].

Negative Control or Counter-Screen for H₃ Receptor Antagonist Programs

The cyclohexyl-piperazinyl-methanone scaffold is the core template of the Hoffmann‑La Roche H₃ receptor antagonist series (US20070167436) [1]. However, the target compound incorporates a tetrazole ring at the cyclohexyl position instead of the alkyl‑amine or heteroaryl groups required for H₃ activity. It can therefore be purchased as a structurally matched negative control or specificity probe to confirm that observed phenotypic effects in H₃‑focused assays are indeed target‑mediated rather than driven by off‑target interactions of the piperazine‑cyclohexyl scaffold [2].

Application
Selection Property
Validation Focus
CNS polypharmacology screening
4‑Chlorophenyl‑piperazine pharmacophore
Sigma‑1, 5‑HT₁A, D₄ receptor panel context
NOX inhibitor tool expansion
Direct N1‑tetrazolyl‑cyclohexyl topology
NOX4/NOX1 ROS assay context; compare with methylene-extended analogs
Physicochemical benchmarking
4‑Chlorophenyl lipophilicity context
Passive permeability, microsomal stability assessment
H₃ receptor negative control
Tetrazole substitution at cyclohexyl position
Target‑mediated specificity in H₃ functional assays
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